4-{[(Dimethylamino)sulfonyl]amino}benzenesulfonyl chloride
Overview
Description
4-{[(Dimethylamino)sulfonyl]amino}benzenesulfonyl chloride is a useful research compound. Its molecular formula is C8H11ClN2O4S2 and its molecular weight is 298.8 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 4-{[(Dimethylamino)sulfonyl]amino}benzenesulfonyl chloride are amino acids . This compound is a chromophoric labeling reagent used in High-Performance Liquid Chromatography (HPLC) for derivatizing amino acids .
Mode of Action
This compound interacts with its targets, the amino acids, by reacting freely with them . This reaction forms dabsyl amino acids, which are photostable .
Biochemical Pathways
The biochemical pathway affected by this compound involves the derivatization of amino acids . The compound can give rise to mono-Dabsyl and bis-Dabsyl derivatives in the presence of multiple amino groups . Furthermore, with respect to OPA derivatization, this compound can react with primary and also with secondary amines .
Pharmacokinetics
Its solubility in dmf suggests that it may be well-absorbed and distributed in the body
Result of Action
The molecular and cellular effects of this compound’s action involve the formation of dabsyl amino acids . These derivatives are photostable and can be seen on a thin-layer chromatographic plate .
Action Environment
It is known to be moisture sensitive , suggesting that humidity could affect its stability
Biological Activity
4-{[(Dimethylamino)sulfonyl]amino}benzenesulfonyl chloride, also known as DABS-Cl, is a sulfonamide derivative that has garnered interest due to its potential biological activities. This compound features a dimethylamino group and a sulfonyl chloride moiety, which contribute to its reactivity and possible therapeutic applications. This article explores its biological activity, including antimicrobial properties, enzyme inhibition, and potential mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is CHClNOS, with a molecular weight of approximately 353.824 g/mol. The presence of both sulfonamide and dimethylamino functionalities suggests a diverse range of biological interactions.
Antimicrobial Activity
Compounds with similar structural features to DABS-Cl are known for their antimicrobial properties. Research indicates that sulfonamide derivatives exhibit significant antibacterial activity against various pathogens. For instance, studies have shown that related benzenesulfonamides can effectively inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM .
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Target Bacteria | MIC (μM) |
---|---|---|
Compound A | S. aureus | 15.625 - 62.5 |
Compound B | E. faecalis | 62.5 - 125 |
DABS-Cl | Potential (not tested) | N/A |
Enzyme Inhibition
DABS-Cl's structural characteristics suggest potential for enzyme inhibition, particularly in carbonic anhydrases (CAs). For example, related compounds have displayed selective inhibition against CA IX with IC values between 10.93 nM and 25.06 nM, indicating strong selectivity over CA II . This selectivity is crucial for developing targeted therapies with minimal side effects.
Table 2: Enzyme Inhibition Data
Compound Name | CA IX IC (nM) | CA II IC (μM) |
---|---|---|
Compound 4e | 11 | 3.92 |
Compound 4g | 17 | 1.55 |
DABS-Cl | Not yet evaluated | N/A |
The biological activity of DABS-Cl may involve several mechanisms:
- Inhibition of Protein Synthesis : Similar sulfonamide compounds have been shown to interfere with bacterial protein synthesis pathways, leading to bactericidal effects .
- Induction of Apoptosis : Some derivatives have demonstrated the ability to induce apoptosis in cancer cell lines, evidenced by increased annexin V-FITC staining in treated cells .
- Biofilm Disruption : Compounds structurally related to DABS-Cl have exhibited significant anti-biofilm activity against pathogens such as Klebsiella pneumoniae, which is critical for treating chronic infections .
Case Studies
Research involving the synthesis and evaluation of benzenesulfonamide derivatives has provided insight into the biological potential of compounds like DABS-Cl:
- Study on Antibacterial Activity : A recent study reported that certain benzenesulfonamide derivatives exhibited over 80% inhibition against S. aureus at low concentrations (50 μg/mL), suggesting that DABS-Cl could share similar efficacy .
- Enzyme Selectivity Analysis : Molecular docking studies have revealed favorable binding interactions between these compounds and CA IX, supporting their potential as selective inhibitors in therapeutic applications .
Properties
IUPAC Name |
4-(dimethylsulfamoylamino)benzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O4S2/c1-11(2)17(14,15)10-7-3-5-8(6-4-7)16(9,12)13/h3-6,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REYFOINVYIDCJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NC1=CC=C(C=C1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90672497 | |
Record name | 4-[(Dimethylsulfamoyl)amino]benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90672497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
881005-34-1 | |
Record name | 4-[(Dimethylsulfamoyl)amino]benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90672497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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